molecular formula C27H24S2 B15194815 ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene CAS No. 29055-89-8

((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene

Cat. No.: B15194815
CAS No.: 29055-89-8
M. Wt: 412.6 g/mol
InChI Key: MENTYQIDBMTYNE-UHFFFAOYSA-N
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Description

((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is an organic compound with the molecular formula C15H16S2 It is characterized by the presence of benzylthio and diphenylmethyl groups attached to a central thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene typically involves the reaction of benzylthiol with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon center of the diphenylmethyl chloride, resulting in the formation of the desired thioether compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide, ethanol as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Chemistry

In chemistry, ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique thioether linkage makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of thioether-containing molecules on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene involves its interaction with molecular targets through its thioether linkage. This linkage can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: Similar in structure but with a single phenyl group attached to the sulfur atom.

    Diphenylmethane: Lacks the thioether linkage but shares the diphenylmethyl structure.

    Benzylthiol: Contains a thiol group instead of the thioether linkage.

Uniqueness

((((Benzylthio)(diphenyl)methyl)thio)methyl)benzene is unique due to its combination of benzylthio and diphenylmethyl groups connected by a thioether linkage. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

29055-89-8

Molecular Formula

C27H24S2

Molecular Weight

412.6 g/mol

IUPAC Name

[benzylsulfanyl(diphenyl)methyl]sulfanylmethylbenzene

InChI

InChI=1S/C27H24S2/c1-5-13-23(14-6-1)21-28-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)29-22-24-15-7-2-8-16-24/h1-20H,21-22H2

InChI Key

MENTYQIDBMTYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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